molecular formula C14H12N4O2 B12904938 Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- CAS No. 787591-12-2

Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-

Cat. No.: B12904938
CAS No.: 787591-12-2
M. Wt: 268.27 g/mol
InChI Key: MOJOEXLSAUMPDP-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-a]pyrazine ring system, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzo[d][1,3]dioxole derivative with an imidazo[1,2-a]pyrazine precursor under specific conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

787591-12-2

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H12N4O2/c1-15-13-14-17-7-10(18(14)5-4-16-13)9-2-3-11-12(6-9)20-8-19-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

MOJOEXLSAUMPDP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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